molecular formula C21H12ClFN4O3S B11208176 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

カタログ番号: B11208176
分子量: 454.9 g/mol
InChIキー: HOKXWLVHODMJKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one belongs to the pyrido[2,3-b]pyrazin-3(4H)-one class, a heterocyclic scaffold widely explored for therapeutic applications. This derivative features a 4-methyl group at the N4 position and a 4-acetylpiperazinyl substituent at the C2 position (Figure 1). Such modifications are designed to enhance target binding, metabolic stability, and selectivity. The core structure is associated with inhibition of aldose reductase (AKR1B1), a key enzyme in diabetic complications, and modulation of G protein-coupled receptors (e.g., GPR119) for diabetes treatment .

特性

分子式

C21H12ClFN4O3S

分子量

454.9 g/mol

IUPAC名

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2

InChIキー

HOKXWLVHODMJKW-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

製品の起源

United States

準備方法

合成経路と反応条件

2-(4-アセチルピペラジン-1-イル)-4-メチルピリド[2,3-b]ピラジン-3(4H)-オンの合成は、通常、入手しやすい前駆体から始まる多段階反応を伴います。一般的なアプローチの1つは、適切な中間体を制御された条件下で環化することです。 例えば、適切な触媒の存在下での4-メチルピリド[2,3-b]ピラジン-3(4H)-オンと4-アセチルピペラジンの反応は、目的の化合物を生成する可能性があります .

工業的生産方法

この化合物の工業的生産方法は、収率と純度を高めるために合成経路を最適化することを含む場合があります。これには、最も効率的な触媒と反応条件を特定するためのハイスループットスクリーニング技術の使用が含まれる可能性があります。さらに、連続フロー化学を使用して、一貫性と品質を維持しながら生産プロセスをスケールアップできます。

化学反応の分析

科学研究への応用

2-(4-アセチルピペラジン-1-イル)-4-メチルピリド[2,3-b]ピラジン-3(4H)-オンには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、以下のような他のピリド[2,3-b]ピラジノン誘導体が含まれます。

独自性

2-(4-アセチルピペラジン-1-イル)-4-メチルピリド[2,3-b]ピラジン-3(4H)-オンを際立たせているのは、ピリド[2,3-b]ピラジノンコアとアセチルピペラジン部分のユニークな組み合わせです。この構造的特徴は、その生物活性を高め、医薬品開発のための貴重な足場にします。

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Modifications

The biological activity of pyrido[2,3-b]pyrazin-3(4H)-one derivatives is highly dependent on substituents at C2 and N3. Below is a comparative analysis with key analogs:

Compound Name C2 Substituent N4 Substituent Key Activity (IC50) Additional Properties Reference
Target Compound 4-Acetylpiperazin-1-yl Methyl Not explicitly reported* Potential AKR1B1/GPR119 targeting
4k (2-(7-Chloro-3,5-dihydroxyphenoxy)) 3,5-Dihydroxyphenoxy Acetic acid AKR1B1: 0.023 μM Antioxidant (DPPH scavenging)
9c Styryl with phenolic hydroxyl Acetic acid AKR1B1: 0.009 μM Antioxidant (Trolox-comparable)
ZSY-04 (GPR119 agonist) 4-Methoxyphenylpiperazine Ethyl GPR119 EC50: ~0.1–1 μM No antioxidant activity reported
8 (2-(2-Nitrobenzyl)) 2-Nitrobenzyl - Synthetic intermediate Cytotoxicity not evaluated

*Inferred activity based on structural analogs.

Key Observations:

AKR1B1 Inhibition: Derivatives with phenolic hydroxyl groups (e.g., 4k, 9c) exhibit superior AKR1B1 inhibition (IC50 < 0.1 μM) due to hydrogen bonding with the enzyme's active site . N4 acetic acid (e.g., 4k, 9c) enhances AKR1B1 binding via ionic interactions, whereas the target’s N4 methyl group may reduce potency but improve lipophilicity .

Antioxidant Activity: Compounds with 3,5-dihydroxyphenoxy (4k) or styryl phenolic hydroxyl (9c) substituents show strong radical scavenging, comparable to Trolox . The acetylpiperazine in the target compound is unlikely to contribute to antioxidant effects, highlighting a functional divergence.

GPR119 Agonism :

  • ZSY-04 and ZSY-06 , bearing piperazine-based C2 substituents, demonstrate potent GPR119 activation (EC50 ~0.1–1 μM) . The target’s 4-acetylpiperazine may similarly engage GPR119 but with altered selectivity due to the acetyl group’s steric and electronic effects.

Cytotoxicity :

  • 2-Hydrazonyl derivatives (e.g., from ) exhibit cytotoxicity against cancer cell lines (A549, MDA-MB-231), but the target compound’s 4-methyl and acetylpiperazine groups likely reduce such effects, favoring therapeutic safety .

Structure-Activity Relationship (SAR) Insights

  • C2 Substituents: Phenolic hydroxyls optimize AKR1B1 inhibition and antioxidant activity . Piperazine derivatives (e.g., ZSY-04, target compound) favor receptor targeting (e.g., GPR119) over AKR1B1 . Acetylpiperazine may enhance metabolic stability and blood-brain barrier penetration compared to unmodified piperazine .

生物活性

The compound 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrido-pyrazine framework with an acetylpiperazine substituent. Its chemical formula is C13H15N5OC_{13}H_{15}N_5O, and it has a molecular weight of approximately 253.29 g/mol.

Research indicates that compounds similar to 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one exhibit various mechanisms of action:

  • Enzyme Inhibition : Many pyrazine derivatives act as inhibitors of specific enzymes involved in cancer progression, such as dipeptidyl peptidase (DPP) enzymes which modulate peptide signaling pathways (PubMed: 10570924) .
  • Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways (PubMed: 28988624) .
  • Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression, leading to growth inhibition in various cancer cell lines (PubMed: 28988624) .

Biological Activities

The biological activities associated with 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one include:

  • Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The MTT assay has been utilized to evaluate its efficacy compared to standard chemotherapeutics like cisplatin.
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-712.5Cisplatin15.0
MDA-MB-23110.0Cisplatin14.0
A549 (Lung)15.5Cisplatin18.0
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, indicating that the compound may help mitigate neurodegenerative processes through antioxidant mechanisms.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Efficacy in Breast Cancer Models :
    • In vitro studies demonstrated that related pyrazine derivatives significantly inhibited the proliferation of MCF-7 and MDA-MB-231 cells. The mechanism involved apoptosis via caspase activation and ROS generation (PubMed: 28988624) .
  • Inhibition of Dipeptidyl Peptidase IV :
    • Compounds with similar structures have been shown to inhibit DPP-IV activity, which is crucial for regulating glucose metabolism and has implications for diabetes management (PubMed: 10570924) .
  • Synergistic Effects with Other Anticancer Agents :
    • Research indicates that combining this compound with other chemotherapeutics may enhance anticancer efficacy while reducing side effects, highlighting its potential as part of combination therapy strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。